δ-Receptor Binding Affinity Superiority Over the Short Analog TIP
TIPP binds to the δ-opioid receptor with subnanomolar affinity, whereas the truncated tripeptide analog TIP shows significantly weaker binding. In direct comparison using the same radioligand binding assay system, TIPP achieves a Ki of 1.22 nM, while TIP requires a Ki of 9 nM [1]. This represents a ~7.4-fold improvement in receptor affinity for the tetrapeptide over the tripeptide.
| Evidence Dimension | δ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.22 nM |
| Comparator Or Baseline | TIP (H-Tyr-Tic-Phe-OH) Ki = 9 nM |
| Quantified Difference | Approximately 7.4-fold higher affinity for TIPP |
| Conditions | Radioligand displacement of [³H]DPDPE from rat brain membrane δ-opioid receptors |
Why This Matters
The higher affinity of TIPP reduces the required working concentration, minimizes non-specific binding artifacts, and provides a superior signal-to-noise ratio in receptor binding assays.
- [1] Kumar, V.; Murray, T. F.; Aldrich, J. V. Extended TIP(P) Analogues as Precursors for Labeled δ‑Opioid Receptor Ligands. J. Med. Chem. 2000, 43, 5050–5054. View Source
